N'-acetyl-4-bromobenzohydrazide
Overview
Description
N'-acetyl-4-bromobenzohydrazide is an organic compound with the molecular formula C9H9BrN2O2. It is characterized by the presence of an acetyl group, a bromobenzoyl group, and a hydrazine moiety.
Preparation Methods
The synthesis of N'-acetyl-4-bromobenzohydrazide typically involves the reaction of p-bromobenzoyl chloride with acetylhydrazine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis is commonly performed using the aforementioned method. The reaction can be summarized as follows:
p-Bromobenzoyl chloride+Acetylhydrazine→this compound+HCl
Chemical Reactions Analysis
N'-acetyl-4-bromobenzohydrazide undergoes various chemical reactions, including:
Nucleophilic Addition: The hydrazine moiety can participate in nucleophilic addition reactions with aldehydes and ketones to form hydrazones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atom in the p-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include hydrazine, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include hydrazones, amines, and substituted derivatives .
Scientific Research Applications
N'-acetyl-4-bromobenzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development
Mechanism of Action
The mechanism of action of N'-acetyl-4-bromobenzohydrazide involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromobenzoyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby increasing its binding affinity .
Comparison with Similar Compounds
N'-acetyl-4-bromobenzohydrazide can be compared with other similar compounds, such as:
1-Acetyl-2-(p-chlorobenzoyl)hydrazine: Similar structure but with a chlorine atom instead of bromine.
1-Acetyl-2-(p-fluorobenzoyl)hydrazine: Similar structure but with a fluorine atom instead of bromine.
1-Acetyl-2-(p-methylbenzoyl)hydrazine: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
N'-acetyl-4-bromobenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c1-6(13)11-12-9(14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFRKGJDHFTVEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20995404 | |
Record name | N-(4-Bromobenzoyl)ethanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20995404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74038-71-4 | |
Record name | Hydrazine, 1-acetyl-2-(p-bromobenzoyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074038714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acetyl-2-(p-bromobenzoyl)hydrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Bromobenzoyl)ethanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20995404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-acetyl-4-bromobenzohydrazide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR2LKB9FYR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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